molecular formula C21H23N3O2 B2798574 2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2380068-01-7

2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2798574
CAS No.: 2380068-01-7
M. Wt: 349.434
InChI Key: WSQPIVAEIRPCES-UHFFFAOYSA-N
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Description

2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzofuran moiety through cyclization reactions, followed by the introduction of the piperidine ring via nucleophilic substitution reactions. The final step often involves the coupling of the pyridine ring through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones derived from the benzofuran moiety.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The benzofuran moiety can interact with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1-benzofuran-2-carboxylic acid
  • 1-[3-Hydroxy-2-(2-hydroxy-2-propanyl)-2,3-dihydro-1-benzofuran-5-yl]ethanone

Uniqueness

2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is unique due to its combination of a benzofuran moiety, a piperidine ring, and a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c22-12-16-5-7-23-21(11-16)26-15-18-2-1-8-24(14-18)13-17-3-4-20-19(10-17)6-9-25-20/h3-5,7,10-11,18H,1-2,6,8-9,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQPIVAEIRPCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)OCC3)COC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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